molecular formula C11H10O2 B13984033 3-(1-Benzofuran-2-yl)prop-2-en-1-ol CAS No. 132376-69-3

3-(1-Benzofuran-2-yl)prop-2-en-1-ol

Cat. No.: B13984033
CAS No.: 132376-69-3
M. Wt: 174.20 g/mol
InChI Key: AYXRMRDLNXRDGL-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)prop-2-en-1-ol is an organic compound characterized by the presence of a benzofuran ring attached to a propenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)prop-2-en-1-ol typically involves the condensation of benzofuran derivatives with propenol precursors. One common method involves the reaction of 1-benzofuran-2-yl ethanone with propenol in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including the use of catalysts and solvents, to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring or the propenol chain.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzofuran derivatives with various functional groups, such as aldehydes, carboxylic acids, alcohols, and halogenated compounds .

Scientific Research Applications

3-(1-Benzofuran-2-yl)prop-2-en-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The propenol group may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzofuran ring and the propenol group, which confer distinct chemical and biological properties.

Properties

CAS No.

132376-69-3

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C11H10O2/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-6,8,12H,7H2

InChI Key

AYXRMRDLNXRDGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C=CCO

Origin of Product

United States

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